n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine
Description
N-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine is a synthetic amine derivative featuring a cycloheptanamine core linked via a three-carbon propyl chain to a 4-methylpiperidine moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the cycloheptane ring and enhanced solubility from the tertiary amine in the piperidine group. While its specific pharmacological applications remain under investigation, structural analogs with similar amine-functionalized side chains have demonstrated bioactivity in antiparasitic and antimicrobial contexts .
Properties
Molecular Formula |
C16H32N2 |
|---|---|
Molecular Weight |
252.44 g/mol |
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]cycloheptanamine |
InChI |
InChI=1S/C16H32N2/c1-15-9-13-18(14-10-15)12-6-11-17-16-7-4-2-3-5-8-16/h15-17H,2-14H2,1H3 |
InChI Key |
XSBAFMZKMUGEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCNC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-(4-methylpiperidin-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and pharmacokinetic profile can be contextualized by comparing it to piperazinyl and piperidinyl derivatives, which share key structural motifs. Below is a detailed analysis based on published research findings:
Piperazinyl vs. Piperidinyl Derivatives
The presence of a piperazine ring (two nitrogen atoms) in compounds like N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (e.g., 1c) has been associated with significantly enhanced antimalarial activity (IC50 = 220 nM) compared to piperidinyl analogs .
Role of Acetylation and Substituents
Acetylation of amine groups, as seen in compounds 1a and 2a , improves antimalarial efficacy (IC50 = 4–14 µM) compared to unprotected derivatives (e.g., 1b , IC50 = 5–15 µM) . However, N-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine lacks acetyl or bulky protective groups, suggesting its activity profile may differ substantially. The methyl group on the piperidine ring could enhance metabolic stability but may also introduce steric hindrance, limiting receptor interactions.
Structural and Pharmacokinetic Data
Mechanistic Implications
- Piperazinyl derivatives (e.g., 1c, 2c) exhibit nanomolar potency due to dual hydrogen-bonding sites and conformational adaptability, enabling stronger target binding .
Research Findings and Implications
- Optimization Potential: Introducing a piperazine ring or acetyl group could enhance bioactivity, as demonstrated in betulinamide derivatives .
- Metabolic Stability : The 4-methyl group on the piperidine ring may reduce cytochrome P450-mediated degradation, extending half-life compared to unmethylated analogs.
- Therapeutic Trade-offs : Reduced hydrogen-bonding capacity may limit antiparasitic efficacy but improve CNS targeting, a hypothesis requiring validation via in vivo studies.
Biological Activity
N-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine, a compound with potential pharmacological applications, has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cycloheptane ring connected to a piperidine moiety. This structural configuration may influence its interaction with biological targets.
The compound is believed to act primarily as a receptor modulator , which can influence various neurotransmitter systems. Its interaction with receptors such as dopamine and serotonin may contribute to its biological effects, making it a candidate for treating neurological disorders.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against specific cancer cell lines. For instance, it has been tested against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential for use in cancer therapy.
In Vivo Studies
Animal model studies indicate that the compound may exhibit neuroprotective properties. In a murine model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.
Case Study 1: Neuroprotective Effects
A study conducted on mice subjected to induced neurodegeneration revealed that administration of this compound led to significant improvements in cognitive function as assessed by the Morris water maze test. Histological analysis showed decreased levels of apoptosis in treated animals compared to untreated controls.
Case Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its anticancer properties in human breast cancer xenografts. Results indicated that treatment with this compound significantly inhibited tumor growth and enhanced survival rates in the treated group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
